6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one
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Overview
Description
6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is part of a broader class of fluorinated quinolines, which are known for their applications in medicine, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the condensation of 2-aminoaryl aldehydes or ortho-vinyl substituted anilines with trifluoromethyl-containing reagents .
Industrial Production Methods: Industrial production methods often utilize nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds. These methods are optimized for large-scale production to meet the demands of pharmaceutical and agricultural industries .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves nucleophilic substitution of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
6-Fluoro-4-(trifluoromethyl)-3H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in certain dyes.
Mechanism of Action
The mechanism of action of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA-gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial reproduction and leads to cell death . The compound’s fluorine atoms enhance its ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
- 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline
- 6-Fluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: Compared to other similar compounds, 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
Molecular Formula |
C10H5F4NO |
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Molecular Weight |
231.15 g/mol |
IUPAC Name |
6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-3H,4H2 |
InChI Key |
WAKQDICHDSFACE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C2C=C(C=CC2=NC1=O)F)C(F)(F)F |
Origin of Product |
United States |
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